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Abstract
This technical guide provides a comprehensive overview of 1,3-diiodobenzene (m-

diiodobenzene), a key aromatic intermediate in organic synthesis. The document details its

chemical structure, physical and spectroscopic properties, and provides an experimental

protocol for its synthesis via the Sandmeyer reaction. Furthermore, it explores its utility as a

versatile building block, with a focus on its application in palladium-catalyzed cross-coupling

reactions. Detailed experimental protocols for Suzuki-Miyaura and Sonogashira couplings are

presented. The guide also highlights its relevance in medicinal chemistry, illustrating its role as

a precursor in the synthesis of advanced pharmaceutical agents, including a key intermediate

for a BRAF kinase inhibitor. All quantitative data is summarized in structured tables, and key

experimental workflows and reaction mechanisms are visualized using diagrams.

Core Chemical Structure and Properties
1,3-Diiodobenzene is an organoiodine compound where two iodine atoms are substituted at

the meta positions of a benzene ring.[1] This substitution pattern provides the molecule with

C2v symmetry and two reactive sites for further functionalization, making it a valuable

precursor in the synthesis of complex organic molecules.[2] The presence of the two heavy
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iodine atoms significantly influences its physical properties, such as its melting point, boiling

point, and solubility.

Physical and Chemical Properties
1,3-Diiodobenzene is a solid at room temperature, appearing as white to yellow or brown

crystals or powder.[3] It is insoluble in water but shows solubility in hot methanol and other

organic solvents like chloroform.[1][4] It is sensitive to light and should be stored accordingly.[5]

Property Value Reference(s)

Molecular Formula C₆H₄I₂ [5]

Molecular Weight 329.90 g/mol [5]

CAS Number 626-00-6 [5]

IUPAC Name 1,3-diiodobenzene [6]

Appearance
White to cream to yellow to

brown crystals
[3]

Melting Point 34-37 °C (lit.) [7]

Boiling Point 285 °C [4]

Solubility
Insoluble in water; Soluble in

hot methanol
[4]

InChI Key
SFPQFQUXAJOWNF-

UHFFFAOYSA-N
[5]

SMILES C1=CC(=CC(=C1)I)I [6]

Spectroscopic Data
The structural identity of 1,3-diiodobenzene can be confirmed through various spectroscopic

techniques.

The ¹H NMR spectrum is characteristic of a 1,3-disubstituted benzene ring, showing three

distinct signals in the aromatic region.
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Proton Assignment
Chemical Shift (δ,
ppm)

Coupling Constant
(J, Hz)

Reference(s)

H-2 8.001 (t) J(2,4)=J(2,6) = 1.62 [8]

H-4/H-6 7.537 (dd) J(4,5)=J(5,6) = 7.93 [8]

H-5 6.649 (t) J(5,4)=J(5,6) = 7.93 [8]

The proton-decoupled ¹³C NMR spectrum of 1,3-diiodobenzene displays four signals,

corresponding to the four chemically non-equivalent carbon atoms in the molecule. The

carbons directly bonded to iodine are significantly deshielded.

Carbon Assignment Chemical Shift (δ, ppm) Reference(s)

C-1/C-3 94.5 [9]

C-2 144.1 [9]

C-4/C-6 138.0 [9]

C-5 129.8 [9]

The IR spectrum of 1,3-diiodobenzene shows characteristic absorptions for an aromatic

compound. The C-H stretching vibrations appear above 3000 cm⁻¹, and the pattern of overtone

and combination bands in the 2000-1650 cm⁻¹ region, along with strong bands in the 900-650

cm⁻¹ region, are indicative of the meta-substitution pattern.

Wavenumber (cm⁻¹) Vibration Type Reference(s)

3050 - 3100 Aromatic C-H Stretch [1]

1560, 1450 Aromatic C=C Ring Stretch [1]

770 - 810
C-H Out-of-plane Bending (m-

subst.)
[1]

670 - 690 C-I Stretch [1]
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The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak

and distinct fragmentation patterns involving the loss of iodine atoms.

m/z Fragment Identity Comments Reference(s)

330 [C₆H₄I₂]⁺• (M⁺•)
Molecular ion (Base

Peak)
[6]

203 [C₆H₄I]⁺
Loss of one iodine

atom ([M-I]⁺)
[6]

76 [C₆H₄]⁺•
Loss of two iodine

atoms ([M-2I]⁺•)
[6]

Synthesis of 1,3-Diiodobenzene
A common and effective method for the synthesis of 1,3-diiodobenzene is the Sandmeyer

reaction, starting from the readily available 1,3-diaminobenzene (m-phenylenediamine).[10]

This two-step process involves the formation of a bis(diazonium) salt, followed by its reaction

with an iodide source.

Step 1: Bis-diazotization

Step 2: Sandmeyer Reaction

1,3-Diaminobenzene

Benzene-1,3-bis(diazonium) chloride

0-5 °C

Reagents

NaNO₂, HCl (aq)

1,3-Diiodobenzene

Warm to RT

Reagent

Potassium Iodide (KI)
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Figure 1: Synthetic workflow for 1,3-diiodobenzene.

Experimental Protocol: Synthesis via Sandmeyer
Reaction
This protocol outlines the synthesis of 1,3-diiodobenzene from 1,3-diaminobenzene.

Materials:

1,3-Diaminobenzene

Concentrated Hydrochloric Acid (HCl)

Sodium Nitrite (NaNO₂)

Potassium Iodide (KI)

Sodium Thiosulfate (Na₂S₂O₃)

Diethyl Ether

Anhydrous Magnesium Sulfate (MgSO₄)

Ice

Procedure:

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a

thermometer, dissolve 1,3-diaminobenzene (1.0 eq) in a solution of concentrated HCl diluted

with water. b. Cool the stirred solution to 0-5 °C in an ice-salt bath. c. Slowly add a pre-

cooled aqueous solution of sodium nitrite (2.2 eq) dropwise, ensuring the temperature

remains below 5 °C. d. Stir the resulting solution of the bis(diazonium) salt at 0-5 °C for an

additional 30 minutes.

Iodination (Sandmeyer Reaction): a. In a separate large beaker, dissolve potassium iodide

(2.5 eq) in a minimal amount of water. b. Slowly and carefully add the cold bis(diazonium)
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salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas)

will be observed. c. Allow the reaction mixture to warm to room temperature and stir for 1-2

hours until the evolution of nitrogen ceases.

Workup and Purification: a. Transfer the reaction mixture to a separatory funnel. A dark

organic layer containing the product will be present. b. Extract the mixture with diethyl ether.

c. Combine the organic extracts and wash sequentially with a dilute aqueous solution of

sodium thiosulfate (to remove excess iodine), water, and brine. d. Dry the organic layer over

anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a

rotary evaporator. e. The crude product can be further purified by column chromatography on

silica gel or by recrystallization from a suitable solvent like methanol to yield pure 1,3-
diiodobenzene.

Applications in Organic Synthesis
The two C-I bonds in 1,3-diiodobenzene serve as versatile handles for introducing a variety of

functional groups, primarily through metal-catalyzed cross-coupling reactions. This dual

reactivity allows for the construction of complex molecular architectures, making it a valuable

building block in the synthesis of polymers, organic electronics, and pharmaceutical

compounds.[2][7]

Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by

coupling an organoboron compound with an organic halide. 1,3-Diiodobenzene can undergo

single or double Suzuki couplings, providing access to a wide range of substituted biaryl and

terphenyl derivatives.
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Figure 2: Catalytic cycle of the Suzuki-Miyaura reaction.

This protocol describes the synthesis of 1,3-bis(4-methoxyphenyl)benzene using 1,3-
diiodobenzene and 4-methoxyphenylboronic acid.

Materials:

1,3-Diiodobenzene (1.0 eq)

4-Methoxyphenylboronic acid (2.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
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Potassium Carbonate (K₂CO₃) (4.0 eq)

Toluene

Ethanol

Water

Procedure:

To a round-bottom flask, add 1,3-diiodobenzene, 4-methoxyphenylboronic acid, potassium

carbonate, and tetrakis(triphenylphosphine)palladium(0).

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water

(e.g., in a 3:1:1 ratio).

Heat the reaction mixture to reflux (approximately 85-90 °C) and stir for 12-24 hours. Monitor

the reaction progress by TLC or GC-MS.

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Filter the solution and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl

acetate gradient) to obtain 1,3-bis(4-methoxyphenyl)benzene.

Sonogashira Cross-Coupling
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by

palladium and copper(I) complexes. This reaction is highly efficient for forming C(sp²)-C(sp)

bonds. 1,3-Diiodobenzene can be used to synthesize di-alkynylated benzene derivatives,

which are precursors to conjugated polymers and macrocycles.
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This protocol details the synthesis of 1,3-bis(phenylethynyl)benzene from 1,3-diiodobenzene
and phenylacetylene.

Materials:

1,3-Diiodobenzene (1.0 eq)

Phenylacetylene (2.2 eq)

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

Copper(I) iodide (CuI) (0.06 eq)

Triethylamine (Et₃N)

Tetrahydrofuran (THF)

Procedure:

To a Schlenk flask, add 1,3-diiodobenzene, bis(triphenylphosphine)palladium(II) dichloride,

and copper(I) iodide.

Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

Add anhydrous, degassed THF and triethylamine.

Add phenylacetylene via syringe and stir the reaction mixture at room temperature or gentle

heat (e.g., 50 °C) for 6-12 hours. Monitor the reaction by TLC.

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst

and amine salts, washing with ethyl acetate.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.
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Purify the crude product by column chromatography on silica gel (eluting with hexanes) to

yield 1,3-bis(phenylethynyl)benzene.

Role in Drug Development
1,3-Diiodobenzene serves as a key starting material or intermediate in the synthesis of various

pharmaceutically active compounds. Its ability to undergo selective, stepwise functionalization

is particularly valuable in constructing the complex scaffolds of modern therapeutics.

Precursor to BRAF Kinase Inhibitors
BRAF kinase is a key protein in the MAPK/ERK signaling pathway, and mutations in the BRAF

gene are implicated in several cancers, particularly melanoma.[11] Some synthetic routes to

BRAF inhibitors, such as Dabrafenib, can utilize halogenated benzene derivatives as starting

materials. While many reported syntheses of Dabrafenib start with other precursors, the 1,3-

disubstituted pattern is a core feature of the molecule, and routes involving intermediates

derived from 1,3-dihalobenzenes are conceptually important for analog synthesis and process

development. For instance, a key intermediate in some BRAF inhibitor syntheses is a 2,6-

difluoro-3-aminophenyl derivative, which can be conceptually derived from a precursor like 1,3-
diiodobenzene through halogen exchange and subsequent functionalization steps.

The diagram below illustrates a conceptual synthetic logic, where a 1,3-dihaloarene serves as

a foundational scaffold for building up a key fragment of a BRAF inhibitor.

1,3-Dihaloarene
(e.g., 1,3-Diiodobenzene)

Halogen Exchange &
Functionalization

Key Phenyl Intermediate
(e.g., 2,6-difluoro-3-aminophenyl fragment)

Coupling & Further
Elaboration

BRAF Inhibitor
(e.g., Dabrafenib)

Click to download full resolution via product page

Figure 3: Conceptual role of 1,3-dihaloarenes in BRAF inhibitor synthesis.

While direct synthesis of commercial drugs like Vemurafenib or Dabrafenib from 1,3-
diiodobenzene is not the most commonly cited route in the literature, its structural motif is

central to these molecules.[3][12] The development of second-generation inhibitors and new

chemical entities often explores alternative synthetic pathways where versatile starting
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materials like 1,3-diiodobenzene could play a crucial role in enabling rapid analog synthesis

and structure-activity relationship (SAR) studies.

Safety and Handling
1,3-Diiodobenzene is classified as an irritant. It can cause skin irritation (H315), serious eye

irritation (H319), and may cause respiratory irritation (H335).[5]

Precautionary Measures:

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing

dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment

(PPE), including safety goggles, gloves, and a lab coat.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect

from light.[5]

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations.

Conclusion
1,3-Diiodobenzene is a synthetically valuable aromatic compound, characterized by its dual

reactive sites which are amenable to a variety of chemical transformations. Its physical and

spectroscopic properties are well-defined, allowing for straightforward identification and quality

control. The Sandmeyer reaction provides a reliable route for its synthesis on a laboratory

scale. Its utility is most prominently demonstrated in modern organic synthesis through its

participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and

Sonogashira couplings, which enable the efficient construction of complex molecular

frameworks. These characteristics firmly establish 1,3-diiodobenzene as a crucial intermediate

in the development of advanced materials and as a foundational building block for the

discovery and synthesis of new pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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